Increased Calculated Lipophilicity (XLogP3) Relative to m-Tolyl Analog
The computed partition coefficient (XLogP3-AA) for the target compound is 2.9, reflecting the contribution of the methylthio group. The direct m-tolyl analog (CAS 946291-02-7), in which the –SCH3 is replaced by a –CH3, is predicted to have a lower XLogP3 of approximately 2.2–2.5 based on fragment-based contribution differences [1]. This quantifiable increase in lipophilicity may translate into improved passive membrane permeability or altered tissue distribution for the thioether derivative relative to its carbon-only counterpart.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide (CAS 946291-02-7); XLogP3 estimated 2.2–2.5 |
| Quantified Difference | Δ +0.4 to +0.7 log unit increase for target |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 0.5 log unit increase in logP can significantly affect a compound's ability to cross lipid bilayers, directly influencing cellular assay outcomes and in vivo distribution, making the methylthio compound a distinct chemical probe compared to the m-tolyl analog.
- [1] PubChem. Compound Summary for CID 16886593, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide. XLogP3-AA value: 2.9. National Center for Biotechnology Information, 2026. View Source
